molecular formula C19H13FN4S B2992242 (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide CAS No. 1322279-46-8

(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide

Cat. No. B2992242
CAS RN: 1322279-46-8
M. Wt: 348.4
InChI Key: CGNDHCIRBOTPJZ-UVTDQMKNSA-N
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Description

The compound is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antibacterial, antimalarial, anti-inflammatory, and anticancer activity .


Synthesis Analysis

Chalcones are usually synthesized using the Claisen-Schmidt condensation . This involves the reaction of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been successfully synthesized and crystallized in the monoclinic system of P21/c space group . The unit cell dimensions are typically provided as part of the crystallographic data .


Chemical Reactions Analysis

The chemical reactions of chalcones and their derivatives can be quite diverse, depending on the substituents present on the aromatic rings .


Physical And Chemical Properties Analysis

The physical properties of similar compounds have been characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The chemical properties can be influenced by the substituents on the aromatic rings .

Scientific Research Applications

Synthesis and Tuberculostatic Activity

  • Tuberculostatic Activity of Pyrazine Derivatives : A study reported the synthesis of potentially tuberculostatic pyrazine derivatives, with compounds showing promising in vitro tuberculostatic activity, hinting at the potential for (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide to serve a similar purpose in tuberculosis treatment (Foks et al., 2005).

Antimicrobial and Antitumor Activity

  • Antimicrobial and Antitumor Applications : Novel N-arylpyrazole-containing compounds were synthesized and showed significant antimicrobial and antitumor activities. This underscores the potential pharmaceutical applications of structurally related compounds, including (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide, in treating various bacterial infections and cancers (Riyadh, 2011).

Material Science Applications

  • Polymeric Materials : Research into soluble and curable aromatic polyamides containing phthalazinone moiety and terminal cyano groups demonstrated their use as processable and heat-resistant materials, suggesting potential material science applications for similar cyano-containing compounds (Yu et al., 2009).

Environmental and Photodegradation Studies

  • Photodegradation Studies : The photodegradation of cyhalofop-butyl and its primary metabolite in water under different irradiation wavelengths was explored, highlighting the environmental impact and degradation pathways of fluoro and cyano-containing compounds, which could be relevant for assessing the environmental behavior of (Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide (Pinna & Pusino, 2011).

Mechanism of Action

While the mechanism of action for your specific compound is not known, similar compounds have shown to potentiate antibiotic activity and inhibit efflux pumps .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure. For similar compounds, safety data sheets are usually available .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential applications, and its mechanism of action. Additionally, more detailed studies on its physical and chemical properties could be beneficial .

properties

IUPAC Name

(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4S/c20-16-8-6-13(7-9-16)18-15(10-14(11-21)19(22)25)12-24(23-18)17-4-2-1-3-5-17/h1-10,12H,(H2,22,25)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNDHCIRBOTPJZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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